molecular formula C16H18Si B14260756 (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane CAS No. 171774-69-9

(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane

Cat. No.: B14260756
CAS No.: 171774-69-9
M. Wt: 238.40 g/mol
InChI Key: NEOOLEUARDTPNC-UHFFFAOYSA-N
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Description

(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane is a chemical compound with the molecular formula C16H18Si It is a derivative of cyclopenta[a]naphthalene, a polycyclic aromatic hydrocarbon, and contains a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane typically involves the reaction of cyclopenta[a]naphthalene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrosilane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Hydrosilane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound can also participate in various chemical reactions, such as oxidation and substitution, which can modify its activity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]naphthalene: The parent compound without the trimethylsilyl group.

    Trimethylsilyl derivatives of other polycyclic aromatic hydrocarbons: Compounds with similar structural features but different aromatic cores.

Uniqueness

(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane is unique due to the presence of both the cyclopenta[a]naphthalene core and the trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

171774-69-9

Molecular Formula

C16H18Si

Molecular Weight

238.40 g/mol

IUPAC Name

3H-cyclopenta[a]naphthalen-3-yl(trimethyl)silane

InChI

InChI=1S/C16H18Si/c1-17(2,3)16-11-10-14-13-7-5-4-6-12(13)8-9-15(14)16/h4-11,16H,1-3H3

InChI Key

NEOOLEUARDTPNC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1C=CC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

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